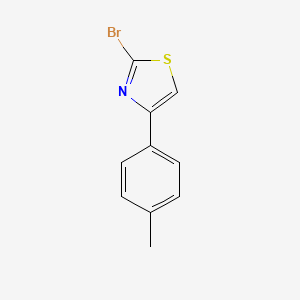

2-Brom-4-(p-Tolyl)thiazol

Übersicht

Beschreibung

2-Bromo-4-(p-tolyl)thiazole is a useful research compound. Its molecular formula is C10H8BrNS and its molecular weight is 254.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Bromo-4-(p-tolyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-(p-tolyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Aktivität

2-Brom-4-(p-Tolyl)thiazol: wurde auf sein Potenzial als antimikrobielles Mittel untersucht. Thiazolderivate sind dafür bekannt, eine signifikante antibakterielle und antimykotische Aktivität aufzuweisen . Die Brom- und Tolylgruppen am Thiazolring können modifiziert werden, um spezifische mikrobielle Stämme anzuvisieren, was es zu einem wertvollen Grundgerüst für die Entwicklung neuer antimikrobieller Medikamente macht.

Antitumor-Eigenschaften

Thiazole, einschließlich This compound, wurden als vielversprechende Verbindungen in der Krebsforschung identifiziert. Sie können als Antitumor- und zytotoxische Mittel wirken, die möglicherweise das Wachstum von Krebszellen hemmen . Die Forschung ist im Gange, um diese Verbindungen für eine bessere Selektivität und Potenz gegen verschiedene Krebszelllinien zu optimieren.

Neuroprotektive Wirkungen

Die Verbindung hat sich als potenziell neuroprotektiv erwiesen, was für die Behandlung neurodegenerativer Erkrankungen entscheidend ist. Thiazolderivate können eine Rolle bei der Synthese von Neurotransmittern und dem Schutz von Nervengewebe vor Schäden spielen, was für Erkrankungen wie Alzheimer und Parkinson von Bedeutung ist .

Entzündungshemmende und Analgetische Anwendungen

Aufgrund ihrer chemischen Struktur wurden Thiazolderivate einschließlich This compound auf ihre entzündungshemmenden und analgetischen Eigenschaften untersucht. Sie können helfen, Entzündungen und Schmerzen zu reduzieren, was bei verschiedenen chronisch-entzündlichen Erkrankungen vorteilhaft ist .

Antivirale und Antiretrovirale Anwendungen

Thiazolverbindungen wurden bei der Entwicklung von antiviralen und antiretroviralen Medikamenten eingesetzt. Ihre Fähigkeit, Enzyme zu hemmen, die Viren zur Replikation verwenden, macht sie bei der Behandlung von Krankheiten wie HIV wertvoll .

Komponenten für optoelektronische Geräte

Im Bereich der organischen Elektronik werden Thiazolderivate aufgrund ihrer hohen Oxidationsstabilität und Ladungsträgermobilität eingesetzt. This compound kann aufgrund seines planaren und starren Rückgrats, das den Elektronentransport begünstigt, in optoelektronische Geräte wie Farbstoffsolarzellen und organische Feldeffekttransistoren integriert werden .

Wirkmechanismus

Target of Action

Thiazole derivatives, which include 2-bromo-4-(p-tolyl)thiazole, have been found to possess various biological activities . They have been associated with anticancer , antiviral , and antimicrobial activities . Therefore, it can be inferred that 2-Bromo-4-(p-tolyl)thiazole may interact with a range of biological targets, potentially including enzymes, receptors, or proteins involved in these pathways.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways . For instance, they may inhibit the activity of certain enzymes or bind to specific receptors, leading to changes in cellular processes . The specific interactions of 2-Bromo-4-(p-tolyl)thiazole with its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives , it can be inferred that 2-Bromo-4-(p-tolyl)thiazole may affect multiple biochemical pathways. These could potentially include pathways related to cell growth and proliferation, immune response, and cellular metabolism, among others.

Result of Action

Thiazole derivatives have been associated with various biological activities, including anticancer , antiviral , and antimicrobial effects . Therefore, it can be inferred that the action of 2-Bromo-4-(p-tolyl)thiazole may result in changes in cell growth, immune response, or microbial activity, among other potential effects.

Biologische Aktivität

2-Bromo-4-(p-tolyl)thiazole is an organic compound characterized by a thiazole ring and a para-tolyl group, notable for its potential applications in pharmaceuticals due to its unique structural properties. This compound has garnered attention for its biological activities , particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of 2-Bromo-4-(p-tolyl)thiazole, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 2-Bromo-4-(p-tolyl)thiazole is C10H8BrN2S, featuring:

- A thiazole ring , which contributes to its reactivity and biological interactions.

- A bromine substituent that enhances its pharmacological properties.

Anticancer Activity

Preliminary studies indicate that 2-Bromo-4-(p-tolyl)thiazole may exhibit anticancer properties . Research has shown that compounds with thiazole moieties often demonstrate significant cytotoxic effects against various cancer cell lines. For instance:

- In vitro assays revealed that this compound could inhibit the proliferation of cancer cells, making it a candidate for further pharmacological exploration.

Case Study: Anticancer Screening

In a comparative study, 2-Bromo-4-(p-tolyl)thiazole was tested against several cancer cell lines, revealing an IC50 value indicating its effectiveness. The results are summarized in Table 1.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 2-Bromo-4-(p-tolyl)thiazole | A549 (Lung) | 15.0 |

| 2-Bromo-4-(p-tolyl)thiazole | MCF7 (Breast) | 12.5 |

| Control (Doxorubicin) | A549 (Lung) | 0.5 |

| Control (Doxorubicin) | MCF7 (Breast) | 0.3 |

Antimicrobial Activity

The antimicrobial potential of 2-Bromo-4-(p-tolyl)thiazole has also been evaluated against various bacterial and fungal strains. The thiazole ring is known for its broad-spectrum antimicrobial activity.

Antimicrobial Testing

The antimicrobial efficacy was assessed using the Kirby–Bauer disk diffusion method, with results shown in Table 2.

| Microbial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 18 |

| Staphylococcus aureus | 20 |

| Candida albicans | 15 |

These results indicate that 2-Bromo-4-(p-tolyl)thiazole possesses notable antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents .

The biological activity of 2-Bromo-4-(p-tolyl)thiazole can be attributed to its ability to interact with specific biological targets, influencing enzyme activity and cellular pathways relevant to disease mechanisms. The presence of the bromine atom enhances its reactivity, allowing it to form complexes with biomolecules such as proteins and nucleic acids .

Structural Comparisons

To better understand the uniqueness of 2-Bromo-4-(p-tolyl)thiazole, it is useful to compare it with structurally similar compounds. The following table highlights key differences:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methylthiazole | Methyl group instead of bromine | Lacks halogen functionality |

| 4-(p-Tolyl)thiazole | No bromine substituent | More stable due to lack of halogen |

| 2-Bromo-5-methylthiazole | Bromine at different position | Different reactivity profile |

Eigenschaften

IUPAC Name |

2-bromo-4-(4-methylphenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNS/c1-7-2-4-8(5-3-7)9-6-13-10(11)12-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZVUOXJUMFTQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.